molecular formula C23H16N2O2S3 B15021555 Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate CAS No. 339163-66-5

Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B15021555
CAS No.: 339163-66-5
M. Wt: 448.6 g/mol
InChI Key: KWCNYNOJFMCELE-UHFFFAOYSA-N
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Description

Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate is a pyridine-based heterocyclic compound featuring a 3-cyano group, 4,6-di(thiophen-2-yl) substituents, and a benzyl ester-linked sulfanyl acetate moiety. Its molecular formula is C₂₀H₁₄N₂O₂S₃ (inferred from structural analogs) . The compound’s unique structure combines electron-withdrawing (cyano) and electron-donating (thiophene) groups, making it a candidate for applications in pharmaceuticals and materials science.

Properties

CAS No.

339163-66-5

Molecular Formula

C23H16N2O2S3

Molecular Weight

448.6 g/mol

IUPAC Name

benzyl 2-(3-cyano-4,6-dithiophen-2-ylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C23H16N2O2S3/c24-13-18-17(20-8-4-10-28-20)12-19(21-9-5-11-29-21)25-23(18)30-15-22(26)27-14-16-6-2-1-3-7-16/h1-12H,14-15H2

InChI Key

KWCNYNOJFMCELE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CS4)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with pyridine intermediates, followed by esterification with benzyl alcohol. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the cyano group can produce amines .

Scientific Research Applications

Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano and thiophene groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Features:
  • Core Structure : Pyridine ring with sulfanyl acetate side chain.
  • Substituents: 3-Cyano: Enhances electron deficiency, influencing reactivity. Benzyl Ester: Provides lipophilicity and stability.
Comparison Table:
Compound Name (Example) Core Structure Substituents Molecular Weight Notable Features
Target Compound Pyridine 3-cyano, 4,6-di(thiophen-2-yl) 454.61* High π-conjugation, potential bioactivity
Benzyl [(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetate Pyridine 3-cyano, 4,6-dimethyl 312.39 Steric hindrance from methyl groups
Benzyl 2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate Pyridine 3-cyano, 4-CF₃, 6-furan ~430 (estimated) Electron-withdrawing CF₃, furan π-system
2-{[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-methylthiazol-2-yl)acetamide Pyridine 3-cyano, 4,6-di(thiophen-2-yl), acetamide 454.61 Amide vs. ester functionality

*Molecular weight inferred from analog in .

Key Differences:
  • Substituent Effects :
    • Thiophene rings in the target compound enhance π-stacking and charge transport compared to methyl groups in or CF₃ in .
    • The benzyl ester in the target compound increases lipophilicity relative to amide derivatives (e.g., ), affecting membrane permeability in biological systems.

Physicochemical Properties

  • Solubility: Limited data exist, but analogs with thiophene substituents (e.g., ) show moderate solubility in polar aprotic solvents (DMF, DMSO) due to aromaticity. Methyl or CF₃ groups () reduce solubility compared to thiophene.
  • Molecular Weight : The target compound (~454.61 g/mol) is heavier than methyl-substituted analogs (e.g., 312.39 g/mol in ), impacting pharmacokinetics in drug design.

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